Kushenol W
Overview
Description
Kushenol W is a prenylated flavonoid compound that can be isolated from the root of Sophora flavescens . It is known for its antimicrobial properties, particularly against Staphylococcus aureus . The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and a prenyl group, which contribute to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kushenol W involves several steps, including the prenylation of flavonoid precursors. One common method involves the use of prenyl bromide as a reagent to introduce the prenyl group onto the flavonoid backbone . The reaction typically occurs under basic conditions, using a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction and purification from the roots of Sophora flavescens . The extraction process involves the use of solvents such as methanol or ethanol to isolate the flavonoid compounds, followed by chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions
Kushenol W undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones under oxidative conditions.
Reduction: The carbonyl group in the flavonoid structure can be reduced to form alcohols.
Substitution: The prenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the prenyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced flavonoid derivatives.
Substitution: Various substituted flavonoid compounds.
Scientific Research Applications
Kushenol W has a wide range of scientific research applications:
Mechanism of Action
Kushenol W exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Molecular Targets and Pathways: This compound targets bacterial cell membranes and inflammatory signaling pathways such as NF-κB and STAT.
Comparison with Similar Compounds
Similar Compounds
Kushenol A: Another prenylated flavonoid with similar antimicrobial properties.
Kushenol C: Known for its anti-inflammatory and antioxidant activities.
Kurarinone: A flavonoid with strong antimicrobial and anticancer properties.
Uniqueness of Kushenol W
This compound is unique due to its specific prenylation pattern, which enhances its antimicrobial activity compared to other flavonoids . Its ability to target multiple biological pathways also makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-10(2)4-5-11-13(22)8-16(25)20-17(26)9-18(28-21(11)20)12-6-19(27-3)15(24)7-14(12)23/h4,6-8,18,22-25H,5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQQRODECSTJDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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